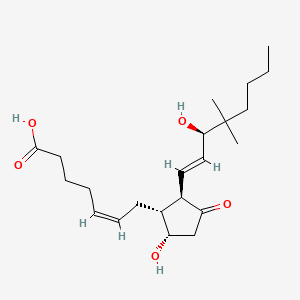
Potassium antimony(III) tartrate
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: Potassium antimony(III) tartrate can be synthesized through the reaction of antimony trioxide with potassium hydrogen tartrate in an aqueous medium. The reaction typically proceeds as follows:
Sb2O3+2KHC4H4O6+H2O→K2Sb2(C4H2O6)2⋅3H2O
The reaction is carried out under controlled temperature conditions to ensure complete dissolution and reaction of the antimony trioxide .
Industrial Production Methods: In industrial settings, the production of this compound involves similar chemical reactions but on a larger scale. The process includes the careful control of reaction parameters such as temperature, pH, and concentration to optimize yield and purity. The product is then crystallized, filtered, and dried to obtain the final compound .
化学反応の分析
Types of Reactions: Potassium antimony(III) tartrate undergoes various chemical reactions, including:
Oxidation and Reduction: The antimony in the compound can participate in redox reactions, where it can be oxidized to antimony(V) or reduced to elemental antimony.
Substitution Reactions: The tartrate ligands can be substituted by other ligands in coordination chemistry reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can oxidize antimony(III) to antimony(V).
Reducing Agents: Sodium borohydride or hydrazine can reduce antimony(III) to elemental antimony.
Major Products Formed:
Oxidation: Antimony(V) compounds such as antimony pentoxide.
Reduction: Elemental antimony or antimony(III) complexes with different ligands.
科学的研究の応用
Chemistry: Potassium antimony(III) tartrate is used as a reagent in analytical chemistry for the detection and quantification of various substances. It is also employed in the synthesis of antimony-containing compounds and complexes .
Biology and Medicine: Historically, this compound was used to treat parasitic infections such as schistosomiasis and leishmaniasis. It acts by interfering with the metabolism of the parasites, leading to their death . due to its toxicity, its use has declined in favor of safer alternatives.
Industry: In the industrial sector, this compound is used in the textile industry for dyeing and printing fabrics. It also finds applications in the preparation of certain types of glass and ceramics .
作用機序
The mechanism by which potassium antimony(III) tartrate exerts its effects involves the inhibition of key enzymes in the metabolic pathways of parasites. The compound binds to thiol groups in enzymes, disrupting their function and leading to the accumulation of toxic metabolites within the parasite cells. This ultimately results in the death of the parasites .
類似化合物との比較
- Sodium stibogluconate
- Meglumine antimoniate
- Antimony trioxide
Comparison: Potassium antimony(III) tartrate is unique due to its specific combination of antimony and tartrate ligands, which confer distinct chemical and biological properties. Compared to sodium stibogluconate and meglumine antimoniate, it has a different mode of action and toxicity profile. While all these compounds contain antimony, the ligands and overall structure significantly influence their reactivity and applications .
特性
IUPAC Name |
dipotassium;5,11-dioxo-2,6,8,12,13,14-hexaoxa-1,7-distibatricyclo[8.2.1.14,7]tetradecane-3,9-dicarboxylate;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H4O6.2K.H2O.2Sb/c2*5-1(3(7)8)2(6)4(9)10;;;;;/h2*1-2H,(H,7,8)(H,9,10);;;1H2;;/q2*-2;2*+1;;2*+3/p-4 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUFTTIHMIIQLI-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C(O[Sb]3OC(C(O[Sb](O1)OC2=O)C(=O)[O-])C(=O)O3)C(=O)[O-].O.[K+].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6K2O13Sb2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
631.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




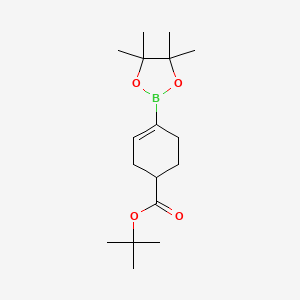


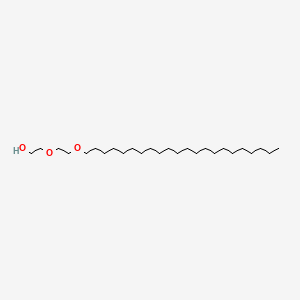

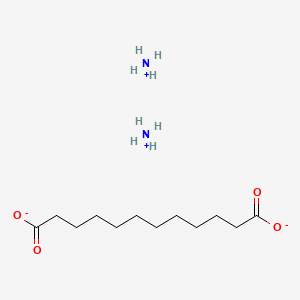
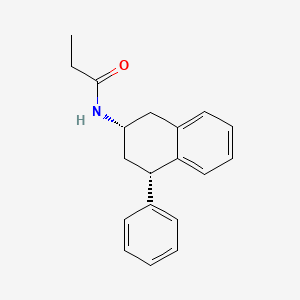
![2,2,3,3-tetramethyl-N-[6-sulfonyl-4-[4-[(2,2,3,3-tetramethylcyclopropanecarbonyl)amino]phenyl]cyclohexa-2,4-dien-1-yl]cyclopropane-1-carboxamide](/img/structure/B8023617.png)
